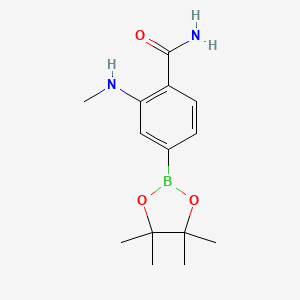

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.: 2251714-66-4

Cat. No.: VC7454087

Molecular Formula: C14H21BN2O3

Molecular Weight: 276.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2251714-66-4 |

|---|---|

| Molecular Formula | C14H21BN2O3 |

| Molecular Weight | 276.14 |

| IUPAC Name | 2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)18)11(8-9)17-5/h6-8,17H,1-5H3,(H2,16,18) |

| Standard InChI Key | QEXTZGGTYZUNBX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC |

Introduction

Structural Characteristics and Molecular Properties

Core Structure and Functional Groups

The compound belongs to the family of arylboronic esters, characterized by a benzamide backbone substituted with a methylamino group at the 2-position and a pinacol-protected boronic acid group at the 4-position. The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it suitable for Suzuki-Miyaura cross-coupling reactions . The methylamino group introduces hydrogen-bonding capabilities, which may influence biological activity or crystallization behavior.

Comparative Physicochemical Data

While direct measurements for the target compound are unavailable, analogous structures provide insights:

The addition of the methylamino group likely increases polarity, slightly reducing LogP compared to the N-methyl analog .

Synthetic Strategies and Reaction Pathways

Key Intermediate: Pinacol Boronic Ester Formation

The pinacol boronic ester group is typically introduced via Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . For example, N-methyl-4-bromobenzamide could undergo borylation to yield the 4-boronate derivative, a precursor to the target compound .

Applications in Medicinal Chemistry

Protease Inhibition

Boronic acids and esters are renowned as protease inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues. For instance, bortezomib, a boronic acid-based drug, targets the 26S proteasome . The methylamino group in the target compound could enhance binding affinity to specific enzyme pockets.

Antibacterial and Antifungal Activity

Analogous pinacol boronate derivatives exhibit moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi such as Candida albicans . Structural modifications, such as the addition of hydrophilic groups, often improve pharmacokinetic profiles.

Future Directions and Research Gaps

Computational Modeling

Density functional theory (DFT) calculations could predict the compound’s reactivity in cross-coupling reactions. Parameters such as bond dissociation energies (BDEs) for the B–O bond would inform catalytic conditions .

Biological Screening

Priority areas include:

-

Kinase inhibition assays: Targeting EGFR or VEGFR2.

-

Solubility optimization: PEGylation or prodrug strategies to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume